molecular formula C17H17N3O B5844560 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-phenylacetamide

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-phenylacetamide

Cat. No. B5844560
M. Wt: 279.34 g/mol
InChI Key: XBHMZVHSAMZICY-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-phenylacetamide, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research for its various applications. DMBA belongs to the class of benzimidazole derivatives and has been extensively studied for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of DMBA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. DMBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMBA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
DMBA has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. DMBA has also been shown to possess anti-inflammatory properties, which can reduce inflammation in various disease conditions. DMBA has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

DMBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMBA is also relatively inexpensive compared to other compounds used in medicinal chemistry. However, DMBA has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. DMBA is also toxic at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for the research on DMBA. One potential direction is the development of DMBA-based drugs for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of DMBA, which can provide insights into its therapeutic properties. Further research is also needed to determine the optimal dosage and administration route of DMBA for different disease conditions. Finally, research is needed to explore the potential side effects of DMBA and to develop strategies to minimize them.
Conclusion:
In conclusion, DMBA is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. DMBA has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on DMBA, including the development of DMBA-based drugs and the study of its mechanism of action.

Synthesis Methods

DMBA can be synthesized using a multi-step process that involves the reaction of 5,6-dimethylbenzimidazole with phenylacetyl chloride. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis method of DMBA has been well-established, and the compound can be obtained in high yield and purity.

Scientific Research Applications

DMBA has been extensively used in scientific research, especially in the field of medicinal chemistry. It has been studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and neurodegenerative disorders. DMBA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-8-15-16(9-13(12)2)20(11-18-15)10-17(21)19-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHMZVHSAMZICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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